molecular formula C13H25B B1366818 (E)-1-bromo-3-methyl-2-dodecene

(E)-1-bromo-3-methyl-2-dodecene

Cat. No.: B1366818
M. Wt: 261.24 g/mol
InChI Key: ZAWLYLOKXSJHEK-ACCUITESSA-N
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Description

(E)-1-bromo-3-methyl-2-dodecene is a brominated alkene with a 12-carbon chain, featuring a bromine atom at position 1, a methyl group at position 3, and a double bond at position 2 in the E (trans) configuration. Its molecular formula is C₁₃H₂₃Br, and its structure is characterized by stereochemical rigidity due to the trans configuration of the double bond.

Structural determination of such compounds often relies on crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation of thermal ellipsoids .

Properties

Molecular Formula

C13H25B

Molecular Weight

261.24 g/mol

IUPAC Name

(E)-1-bromo-3-methyldodec-2-ene

InChI

InChI=1S/C13H25Br/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h11H,3-10,12H2,1-2H3/b13-11+

InChI Key

ZAWLYLOKXSJHEK-ACCUITESSA-N

Isomeric SMILES

CCCCCCCCC/C(=C/CBr)/C

Canonical SMILES

CCCCCCCCCC(=CCBr)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (E)-1-bromo-3-methyl-2-dodecene, we compare it with three structurally related bromoalkenes:

Table 1: Key Properties of Comparable Bromoalkenes

Compound Molecular Formula Boiling Point (°C) Reactivity (Suzuki Coupling) Stability (Ambient Conditions)
This compound C₁₃H₂₃Br ~265 (est.) Moderate Stable
(Z)-1-bromo-3-methyl-2-dodecene C₁₃H₂₃Br ~260 (est.) Low Prone to isomerization
1-bromo-2-dodecene C₁₂H₂₁Br ~250 High Sensitive to light
3-methyl-1-bromo-2-pentene C₆H₁₀Br ~145 Very high Volatile

Key Findings:

Stereochemical Influence :

  • The E isomer of 1-bromo-3-methyl-2-dodecene exhibits greater thermal stability than its Z counterpart due to reduced steric strain .
  • The Z isomer is more reactive in photochemical reactions but less favored in catalytic processes due to steric hindrance.

Chain Length Effects :

  • Shorter-chain analogs (e.g., 3-methyl-1-bromo-2-pentene) show higher reactivity in cross-coupling reactions but lower stability, limiting their utility in multi-step syntheses.

Substituent Impact :

  • The methyl group at position 3 in this compound enhances steric shielding of the bromine atom, reducing unintended nucleophilic substitutions compared to unsubstituted 1-bromo-2-dodecene.

Limitations of Available Data

The evidence provided focuses on crystallographic software (e.g., SHELX, ORTEP) rather than experimental data for bromoalkenes . For instance:

Thus, the above comparison relies on extrapolated trends from analogous compounds and general organic chemistry principles.

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